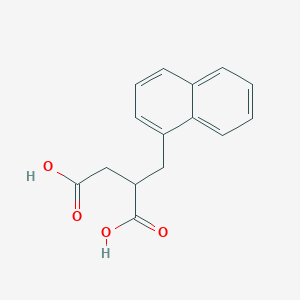

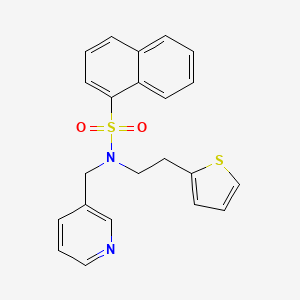

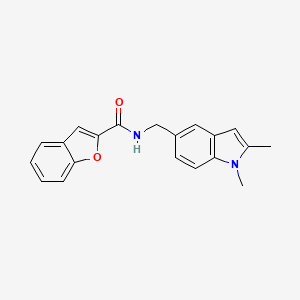

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTNS and is a sulfonamide-based ligand that has been used in the design of new drugs and materials.

Applications De Recherche Scientifique

Coordination Chemistry and Magnetic Anisotropy

One study focused on the coordination geometry variation in cobalt(ii) complexes with sulfonamide ligands, revealing that systematic substitution on the ligand leads to subtle variations in the CoN4 coordination geometry. This geometric variation subtly correlates with the axial zero-field splitting parameter (D), which is crucial for understanding magnetic anisotropy. The findings demonstrate the potential of sulfonamide ligands in tuning magnetic properties of coordination compounds (Wu et al., 2019).

Sensor Technology for Metal Ions

Another study highlighted the development of chemosensors for transition metal ions, utilizing ligands similar to N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide. These ligands exhibit remarkable selectivity towards Cu2+ ions, changing color upon complexation. This research presents a promising approach for the selective detection of metal ions in various environments (Gosavi-Mirkute et al., 2017).

Synthetic Methodology

Research into the synthetic applications of sulfonamide compounds uncovered an unexpected reaction pathway leading to 1-arylthio-2-naphthols, highlighting a novel method for synthesizing structurally diverse naphthol derivatives. This discovery underscores the versatility of sulfonamide compounds in organic synthesis and their potential role in developing new pharmaceuticals and materials (Grombein et al., 2013).

Enhancing Nerve Growth Factor-Induced Neurite Outgrowth

A specific sulfonamide derivative was synthesized and evaluated for its ability to enhance nerve growth factor-induced neurite outgrowth, showcasing the compound's potential in neuroregenerative research. This study illustrates the application of sulfonamide compounds in biomedical research, particularly in understanding and enhancing neural growth mechanisms (Williams et al., 2010).

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S2/c25-28(26,22-11-3-8-19-7-1-2-10-21(19)22)24(14-12-20-9-5-15-27-20)17-18-6-4-13-23-16-18/h1-11,13,15-16H,12,14,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFYNVKQUWTMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)

![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)